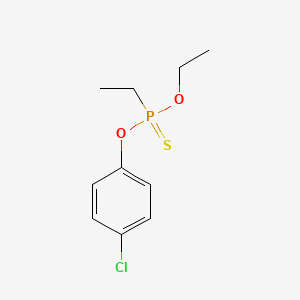
O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphonothioate group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-chlorophenol . The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphonothioate group to a phosphonate group.
Reduction: Reduction reactions can modify the phenyl ring or the phosphonothioate group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve organic solvents and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield O-(4-Chlorophenyl) O-ethyl ethylphosphonate, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of nerve cells . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethylthiophosphonic acid O-(2,5-dichloro-4-iodophenyl) O-ethyl ester
Profenofos: O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate
Uniqueness
O-(4-Chlorophenyl) O-ethyl ethylphosphonothioate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to similar compounds. Its ability to inhibit acetylcholinesterase with high specificity makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
1497-39-8 |
|---|---|
Formule moléculaire |
C10H14ClO2PS |
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
(4-chlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14ClO2PS/c1-3-12-14(15,4-2)13-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
JAHMRVWOLWTYID-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(CC)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






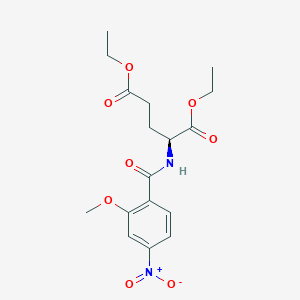
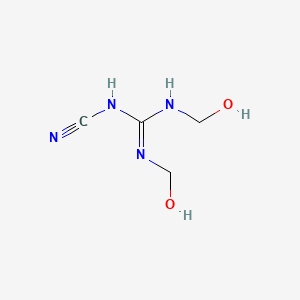
![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)

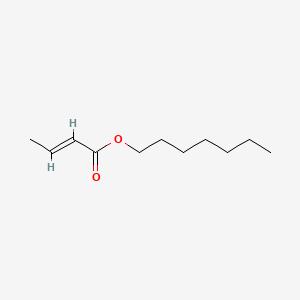
![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
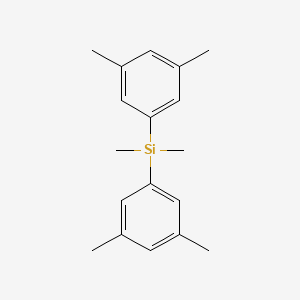

![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)

